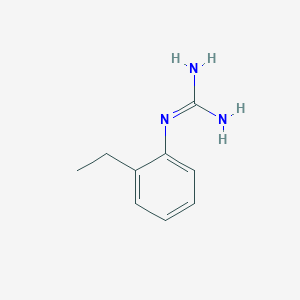

1-(2-Ethylphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(2-ethylphenyl)guanidine |

InChI |

InChI=1S/C9H13N3/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |

InChI Key |

PAQLFWMMSXCHBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Substituted Guanidines

The construction of the guanidine (B92328) functional group can be achieved through several reliable and versatile methods. These strategies typically involve the reaction of an amine nucleophile with a suitable guanylating agent.

The most direct approach to forming substituted guanidines is the guanylation of a primary or secondary amine. This involves treating the amine with an electrophilic reagent that installs the guanidinyl group. A variety of such reagents exist, each with specific advantages concerning reactivity and handling.

Commonly used guanylating agents include:

Cyanamide (B42294): A simple and fundamental reagent for producing monosubstituted guanidines. researchgate.net

O-methylisourea and S-methylisothiourea salts: These are effective reagents, often used with protecting groups to control reactivity. mdpi.com

Pyrazole-1-carboxamidines: These reagents are known for their high guanylation efficiency. mdpi.com

N,N′-diprotected-S-methylisothioureas: Reagents such as N,N′-di-Boc-S-methylisothiourea are widely used. The tert-butoxycarbonyl (Boc) protecting groups reduce the basicity of the resulting guanidine, which simplifies purification and handling. mdpi.comnih.gov These protecting groups can be removed under acidic conditions.

The reaction of an amine with a diprotected S-methylisothiourea, often activated by a thiophilic metal salt like mercury(II) chloride (HgCl₂), is a frequently employed method for preparing substituted guanidines. mdpi.comnih.gov

An alternative and highly common strategy for synthesizing guanidines proceeds through a thiourea (B124793) intermediate. mdpi.com This multi-step approach involves:

Formation of a substituted thiourea: The primary amine (in this case, 2-ethylaniline) is reacted with an isothiocyanate, such as benzoyl isothiocyanate, to form a substituted thiourea. mdpi.comnih.gov

Activation and Guanylation: The thiourea is then activated to facilitate the addition of a second amine. This activation is typically achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or a desulfurization agent like HgCl₂. This process generates a reactive carbodiimide (B86325) intermediate in situ, which is readily attacked by an amine to form the final guanidine product. nih.gov

This pathway is particularly useful for constructing multisubstituted guanidines and offers flexibility in introducing different substituents onto the guanidine core.

Specific Synthesis of 1-(2-Ethylphenyl)guanidine

A specific, optimized protocol for the synthesis of this compound can be proposed based on the general methods outlined above. The logical starting material for this synthesis is 2-ethylaniline (B167055). chemicalbook.comnih.gov A highly plausible route would involve the direct guanylation of 2-ethylaniline using a protected guanylating agent.

A proposed synthetic scheme involves reacting 2-ethylaniline with N,N′-di-Boc-S-methylisothiourea in the presence of HgCl₂ and a tertiary amine base like triethylamine (B128534) (NEt₃) in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction would yield the di-Boc-protected this compound, which can then be deprotected using an acid like trifluoroacetic acid (TFA) to give the final product.

The efficiency and yield of the proposed synthesis of this compound would be highly dependent on the optimization of several key reaction parameters. A systematic study would be necessary to identify the ideal conditions. The following table illustrates a hypothetical optimization study based on common practices in guanidine synthesis. rsc.org

Table 1: Hypothetical Optimization for the Synthesis of Di-Boc-1-(2-ethylphenyl)guanidine

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane (DCM) | Triethylamine (1.5) | Room Temp. | 16 | 65 |

| 2 | Tetrahydrofuran (THF) | Triethylamine (1.5) | Room Temp. | 16 | 58 |

| 3 | Acetonitrile (B52724) (MeCN) | Triethylamine (1.5) | Room Temp. | 16 | 72 |

| 4 | Acetonitrile (MeCN) | DIPEA (1.5) | Room Temp. | 16 | 75 |

| 5 | Acetonitrile (MeCN) | DIPEA (1.5) | 40 | 8 | 81 |

| 6 | Acetonitrile (MeCN) | DIPEA (1.5) | 60 | 4 | 78 |

| 7 | Toluene | DIPEA (1.5) | 80 | 4 | 62 |

This table is for illustrative purposes only and does not represent actual experimental data.

Based on general findings in the literature, polar aprotic solvents like acetonitrile often provide better yields. rsc.org The choice of base and reaction temperature are also critical variables that require careful screening to maximize product formation and minimize side reactions.

Beyond the primary proposed route, several alternative pathways could be explored for the synthesis of this compound.

Cyanamide Route: The most straightforward, though potentially lower-yielding, method would be the direct reaction of 2-ethylaniline with cyanamide, possibly catalyzed by an acid. researchgate.net

Thiourea Route: An alternative involves first converting 2-ethylaniline to 1-(2-ethylphenyl)thiourea. This can be achieved by reacting it with a thiocyanating agent. The resulting thiourea can then be S-methylated to form an isothiourea, which is subsequently reacted with ammonia (B1221849) to yield the target guanidine.

Bredereck's Reagent: A method adapted from the synthesis of tetramethylguanidines could be employed. cdnsciencepub.com This would involve reacting 2-ethylaniline with the adduct formed from 1,1,3,3-tetramethylurea (B151932) and phosphorus oxychloride (POCl₃), followed by subsequent reaction steps to yield the desired monosubstituted guanidine. cdnsciencepub.com

Green Chemistry Approaches in Guanidine Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. Several green chemistry approaches have been developed for guanidine synthesis that aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from many hours to mere minutes, while providing moderate to good yields. google.com One reported green method involves the microwave-assisted reaction of thioureas with amines in water. google.com

Use of Sustainable Solvents: Researchers have explored replacing traditional volatile organic solvents with greener alternatives. Successful guanidine syntheses have been reported in sustainable solvents like 2-MeTHF and even water. google.com

Mechanochemistry: Solvent-free synthesis via mechanochemical methods, such as ball milling, represents a significant green advancement. beilstein-journals.org This technique can be used to prepare thioureas from anilines and carbon disulfide, which are key intermediates for guanidines, with high efficiency and minimal solvent waste. beilstein-journals.org

Organocatalysis: To avoid the use of toxic heavy metals like mercury, organocatalytic systems are being developed. Guanidine hydrochloride itself has been employed as a recyclable, green organocatalyst for certain types of reactions, highlighting the potential for auto-catalytic systems.

These green methodologies offer promising alternatives for the industrial-scale and laboratory synthesis of this compound and other related compounds.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and dynamic behavior of 1-(2-Ethylphenyl)guanidine.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical data for assigning specific atoms and understanding the conformational dynamics of the molecule. researchgate.net

In ¹H NMR spectroscopy of related N,N'-substituted guanidines, the protons of the guanidine (B92328) group typically appear as broad singlets, indicating rapid exchange processes. mdpi.com For instance, in similar structures, these signals have been observed in the range of 7.35–8.35 ppm in DMSO-d₆. mdpi.com The chemical shifts of the ethyl and phenyl protons in this compound provide specific information about their chemical environment. The ethyl group protons would be expected to show a characteristic triplet and quartet pattern, while the aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The guanidinium (B1211019) carbon is a key indicator of the electronic environment of this functional group. cnr.it In various guanidine derivatives, the chemical shift of this carbon can vary, reflecting changes in substitution and electronic distribution. cnr.itresearchgate.net The solubility of neutral guanidines can sometimes be a limiting factor for obtaining high-quality ¹³C NMR spectra. mdpi.com

Conformational insights can be gained by analyzing changes in chemical shifts and coupling constants under different conditions or by using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. These studies can help determine the preferred orientation of the 2-ethylphenyl group relative to the guanidine moiety. koreascience.krdalalinstitute.comcutm.ac.in

Table 1: Representative NMR Data for Substituted Phenylguanidines This table presents typical chemical shift ranges for protons and carbons in structures related to this compound, as specific data for the title compound is not readily available in the cited literature.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Guanidine NH | 7.35 - 8.35 (broad singlet) | mdpi.com |

| ¹H | Aromatic CH | 6.90 - 7.46 | mdpi.com |

| ¹³C | Guanidinium C | ~155 - 165 | cnr.itresearchgate.net |

| ¹³C | Aromatic C | ~115 - 140 | researchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a detailed view of the functional groups and molecular vibrations within this compound. stellarnet.usnih.gov These methods are complementary, as some vibrational modes may be more active in either IR or Raman spectra. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. cnr.it

N-H Stretching: The N-H bonds of the guanidine group typically exhibit strong and broad stretching vibrations in the region of 3100-3500 cm⁻¹. The broadness is often indicative of hydrogen bonding. mdpi.com In related guanidine compounds, strong N-H stretching bands have been observed between 3420–3504 cm⁻¹. mdpi.com

C=N Stretching: The C=N stretching vibration of the guanidine core is a key feature and is usually found in the 1500-1700 cm⁻¹ region. mdpi.com

Aromatic C-H and C=C Stretching: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The ethyl group will have C-H stretching vibrations typically below 3000 cm⁻¹. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. faccts.de Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. nih.gov For this compound, Raman spectroscopy would also be sensitive to the vibrations of the phenyl ring and the guanidine group. esisresearch.org

Table 2: Key Vibrational Modes for this compound This table outlines the expected vibrational frequencies for the main functional groups based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| N-H Stretch | Guanidine | 3100 - 3500 | IR | mdpi.comcnr.it |

| C=N Stretch | Guanidine | 1500 - 1700 | IR, Raman | mdpi.comesisresearch.org |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | IR, Raman | esisresearch.org |

| C-N Stretch | Phenyl-Guanidine | 1260 - 1330 | IR, Raman | esisresearch.org |

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. libretexts.org

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bond between the ethyl group and the phenyl ring. libretexts.org

Loss of small molecules: Elimination of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine moiety.

Fragmentation of the phenyl ring: Characteristic losses associated with substituted benzene (B151609) rings.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. The study of fragmentation patterns can be aided by computational methods to predict bond cleavages. gre.ac.uk

Table 3: Predicted Fragmentation Ions for this compound This table presents hypothetical major fragment ions based on general fragmentation rules for similar compounds.

| Fragment Ion | Proposed Structure/Loss | m/z (approximate) |

| [M]⁺ | Molecular Ion | 163 |

| [M - CH₃]⁺ | Loss of a methyl radical | 148 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 134 |

| [M - NH₃]⁺ | Loss of ammonia | 146 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net While a crystal structure for this compound itself is not specifically detailed in the provided results, analysis of related substituted guanidines offers significant insights. mdpi.comnih.govnih.gov

X-ray diffraction studies on crystals of guanidine derivatives allow for the precise measurement of bond lengths and angles. researchgate.net In the guanidinium group, the C-N bond lengths are typically intermediate between single and double bonds, indicating resonance delocalization of the positive charge. nih.gov The geometry around the central carbon atom is generally planar.

Table 4: Typical Bond Parameters in Substituted Guanidines from X-ray Crystallography This table provides representative bond lengths and angles from crystallographic data of related guanidine compounds.

| Bond/Angle | Parameter | Typical Value | Reference |

| C-N (guanidine) | Bond Length | 1.32 - 1.38 Å | mdpi.com |

| C-N (phenyl-guanidine) | Bond Length | ~1.40 Å | mdpi.com |

| N-C-N (guanidine) | Bond Angle | ~120° | mdpi.com |

X-ray crystallography is instrumental in determining the specific tautomeric and isomeric forms present in the solid state. For N,N'-substituted guanidines, different tautomers can exist depending on the position of the double bond and the protonation state. mdpi.com The solid-state structure can be influenced by the electronic properties and steric bulk of the substituents. mdpi.com

In a study of N,N'-disubstituted guanidines, it was found that the geometry (e.g., cis-trans) and the location of the shorter C-N bond were dependent on the pKa of the amine substituent. mdpi.com Such analyses for this compound would reveal its preferred tautomeric form and the specific geometric arrangement of its substituents in the crystalline lattice.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of N-arylguanidines, including this compound, is predominantly dictated by a network of strong intermolecular interactions. The guanidinium group, a key functional moiety, is an exceptional hydrogen bond donor, playing a pivotal role in the formation of stable, ordered crystal lattices.

Hydrogen Bonding Networks: The primary intermolecular force governing the crystal structure of guanidine derivatives is hydrogen bonding. nih.gov The NH protons of the guanidine core are excellent hydrogen bond donors, while the imine nitrogen can act as an acceptor. This leads to the formation of robust and predictable hydrogen-bonding motifs. In related N,N'-substituted guanidines, these interactions often result in the assembly of molecules into extended supramolecular structures. mdpi.com

Commonly observed motifs include:

Centrosymmetric Dimers: Molecules can pair up through N-H···N hydrogen bonds, forming stable dimeric structures. This is a frequent pattern in compounds with multiple hydrogen bond donor and acceptor sites. researchgate.net

Infinite Chains: The cis-trans geometry observed in some guanidine derivatives provides two hydrogen bond donors oriented in the same direction, which can interact with acceptor sites on neighboring molecules to form infinite one-dimensional chains. mdpi.com

Charge-Assisted Hydrogen Bonds: In the protonated guanidinium form, the interactions are significantly strengthened. These charge-assisted N-H+···X bonds (where X is an anion or a neutral acceptor) are a dominant feature in the crystal structures of guanidinium salts. mdpi.comauremn.org.br

For this compound, it is anticipated that the crystal packing would be heavily reliant on such hydrogen-bonding networks, creating a highly organized and stable solid-state structure.

The table below summarizes the key intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds.

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding (N-H···N) | Strong, directional interaction between the NH donors of the guanidine group and nitrogen acceptors on adjacent molecules. | Primary driving force for self-assembly; formation of dimers and chains. mdpi.comresearchgate.net |

| π-π Stacking | Weaker, non-directional attraction between the electron clouds of the aromatic phenyl rings. | Contributes to lattice energy and dense packing; stabilizes the overall structure. researchgate.net |

| Cation-π Interaction | Electrostatic interaction between the π-system of the phenyl ring and the positive charge of a protonated guanidinium group. | Can significantly influence orientation and stability in the protonated state. researchgate.netnih.gov |

| van der Waals Forces | Weak, non-specific attractive forces between all atoms. | General contribution to the cohesive energy of the crystal. github.io |

Conformational Preferences in Solution and Solid States

The three-dimensional shape of the this compound molecule is not fixed and varies between the solid and solution phases due to the molecule's inherent flexibility.

Solid State Conformation: In the solid state, the molecule is locked into a single, low-energy conformation by the constraints of the crystal lattice. The structure is a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. Studies on analogous N,N'-diphenylguanidines show that they often adopt a specific (E,Z) conformation regarding the C=N double bond to minimize steric hindrance. acs.org

Key conformational features in the solid state include:

Guanidine Planarity: The central CN3 core of the guanidine group is typically planar or near-planar due to electron delocalization.

Aryl Ring Torsion: The dihedral angle between the plane of the 2-ethylphenyl ring and the guanidine plane is a critical conformational parameter. The presence of the ortho-ethyl group introduces significant steric bulk, which would likely force the phenyl ring to be twisted out of the guanidine plane to avoid steric clashes. This is a common feature in ortho-substituted aryl compounds. nih.gov

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond, for instance between an N-H group and the imine nitrogen, can further stabilize a specific planar conformation. researchgate.netuky.edu

The specific conformation adopted in the crystal is ultimately the one that allows for the most efficient packing and the strongest network of intermolecular hydrogen bonds. mdpi.com

Conformational Preferences in Solution: In contrast to the rigid solid state, this compound is expected to be highly flexible in solution. The energy barriers for rotation around the C(aryl)-N single bond and the C-N bonds within the guanidine moiety are relatively low, leading to a dynamic equilibrium of multiple conformers. ias.ac.inresearchgate.net

This dynamic behavior is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy.

Rotational Isomers (Rotamers): Free rotation around the C(aryl)-N bond would lead to different orientations of the ethylphenyl group relative to the guanidine.

Tautomerism and E/Z Isomerism: Amine-imine tautomerism within the guanidine core, coupled with E/Z isomerization around the C=N double bond, contributes to the complex mixture of species present in solution. ias.ac.inresearchgate.net

NMR Observations: For many N-arylguanidines, NMR spectra in solution show broad signals, particularly for the N-H protons. mdpi.combeilstein-journals.org This is a hallmark of molecules undergoing rapid exchange between different conformational or tautomeric states on the NMR timescale. rsc.orgrsc.org The specific solvent can also influence the position of this equilibrium. uky.edu

The table below outlines the expected conformational characteristics of this compound in both phases.

| Phase | Key Conformational Features | Influencing Factors |

| Solid State | - Fixed, low-energy conformation- Planar guanidine core- Significant torsion angle between phenyl and guanidine planes | - Crystal packing forces- Intermolecular hydrogen bonding- Intramolecular steric hindrance (ortho-ethyl group) |

| Solution | - Dynamic equilibrium of multiple conformers- Rapid rotation around C-N bonds- Amine-imine tautomerism- E/Z isomerism | - Thermal energy (kT)- Solvent polarity and hydrogen-bonding capacity- Low rotational energy barriers |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of guanidine (B92328) derivatives. It offers a balance between accuracy and computational cost, making it suitable for studying the electronic structure, geometry, and reactivity of medium-sized organic molecules. researchgate.netchemrxiv.org Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently employed to model these systems. nih.gov

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO): The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's chemical stability and reactivity. dergipark.org.tr A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer, which can be a factor in nonlinear optical (NLO) properties. dergipark.org.tr For phenylguanidine derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atoms, while the LUMO is distributed over the guanidine and phenyl moieties. dergipark.org.trchalcogen.ro This distribution indicates that the transition from HOMO to LUMO involves a transfer of electron density from the nitrogen atoms to the carbon atoms within the core structure. dergipark.org.tr

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis-like chemical bonding, including charge distribution, hybridization, and intramolecular interactions. uni-muenchen.dejoaquinbarroso.com This method transforms the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's intuitive understanding of molecular structure. uni-muenchen.de For 1-(2-Ethylphenyl)guanidine, NBO analysis would quantify the delocalization of electron density within the guanidine group, which is responsible for its high basicity. It reveals significant donor-acceptor interactions, such as the delocalization of lone pair (LP) electron density from the terminal nitrogen atoms into the antibonding (BD*) orbitals of adjacent C-N bonds. dergipark.org.trresearchgate.net This analysis also helps in understanding the formation of intramolecular hydrogen bonds that can influence the molecule's conformational preference. psu.edu

| Interaction (Donor → Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(N) → π(C=N) | ~40-60 |

| LP(N) → σ(C-N) | ~5-15 |

Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dersc.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red, or negative potential, regions are rich in electrons and susceptible to electrophilic attack, while blue, or positive potential, regions are electron-deficient and attract nucleophiles. uni-muenchen.de For guanidine derivatives, the MESP surface consistently shows the most negative potential localized around the nitrogen atoms of the guanidine group, particularly the imino (=N) nitrogen. nih.govacs.org This confirms these sites as the primary centers for protonation and interaction with electrophiles. uni-muenchen.de The aromatic ring also exhibits a region of negative potential above and below the plane, characteristic of π-systems. rsc.org

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies (IR/Raman): Theoretical calculations of vibrational spectra are instrumental in assigning experimental IR and Raman bands. For guanidine derivatives, characteristic vibrations include N-H stretching, C=N stretching, and C-N-H bending modes. acs.org DFT calculations can predict the frequencies of these vibrations, although they are often scaled by a factor to correct for anharmonicity and other systematic errors. Studies on similar compounds show strong bands for C-N stretching in the 1600-1670 cm⁻¹ range. acs.org The positions of N-H stretching bands are highly sensitive to hydrogen bonding interactions. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3300-3500 | Asymmetric & Symmetric Stretch |

| ν(C-H)Aromatic | 3000-3100 | Aromatic C-H Stretch |

| ν(C-H)Aliphatic | 2850-2970 | Ethyl Group C-H Stretch |

| ν(C=N) | 1640-1670 | Guanidine C=N Stretch |

| δ(N-H) | 1500-1600 | N-H Bending |

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govpsu.edu These calculations, performed relative to a standard like tetramethylsilane (B1202638) (TMS), can resolve ambiguities in experimental spectra, especially for complex molecules with multiple isomers. psu.edu For this compound, calculations would predict distinct signals for the ethyl group protons, the aromatic protons (which would show a complex splitting pattern due to ortho-substitution), and the exchangeable N-H protons of the guanidine group.

Guanidines are among the strongest organic bases, a property attributed to the exceptional stability of the resulting guanidinium (B1211019) cation, where the positive charge is delocalized over the central carbon and three nitrogen atoms. rushim.ru Predicting the pKa, a measure of basicity, is crucial for understanding the compound's behavior in biological and chemical systems.

Computational studies have established robust quantitative structure-property relationship (QSPR) models for predicting the aqueous pKa of guanidine-containing compounds. nih.gov A highly successful method involves establishing a linear correlation between ab initio gas-phase equilibrium bond lengths of the guanidine core and experimentally measured aqueous pKa values. nih.govacs.org For a series of phenylguanidines, the C=N bond length in a specific tautomeric form shows a strong correlation with pKa. acs.org These models demonstrate high predictive power, with mean absolute errors often below 0.3 pKa units, allowing for the accurate estimation of basicity for novel derivatives. nih.gov Given its structure, this compound is expected to have a high pKa, ensuring it exists predominantly in its protonated guanidinium form at physiological pH.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for mapping out the pathways of chemical reactions, identifying intermediates, and determining the energetics of transition states.

By modeling the potential energy surface of a reaction, computational chemistry can elucidate complex mechanisms. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (the energy maxima along the reaction coordinate). For reactions involving guanidines, such as their synthesis or their participation in cyclization reactions, DFT calculations can map the entire reaction energy profile. academie-sciences.frresearchgate.net For instance, the mechanism for the formation of heterocyclic systems from guanidine and other reagents can be detailed, showing the stepwise nucleophilic attacks and subsequent ring closure. researchgate.net The calculated activation energies (the difference in energy between reactants and the transition state) determine the feasibility and rate of each step in the proposed mechanism.

Solvent can play a critical role in chemical reactions, especially those involving charged or highly polar species like guanidines and their protonated forms. libretexts.org Computational models can account for solvent effects through two main approaches: implicit (continuum) models like the Polarizable Continuum Model (PCM), which treats the solvent as a uniform dielectric, or explicit models, where individual solvent molecules are included in the calculation. nih.gov

The choice of solvent can dramatically alter the potential energy surface of a reaction. nih.gov Polar, protic solvents are particularly effective at stabilizing charged intermediates and transition states through hydrogen bonding and other electrostatic interactions. libretexts.org This stabilization can lower activation barriers and may even change the reaction mechanism entirely, for example, by favoring a dissociative (SN1-like) pathway over an associative (SN2-like) one. libretexts.orgnih.gov For any reaction involving this compound, accurately modeling solvent effects is essential for obtaining a realistic description of the reaction pathway and kinetics.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com These simulations generate a trajectory of a molecule's conformations by solving Newton's equations of motion, providing insights into its flexibility and preferred shapes. For this compound, MD simulations are instrumental in exploring its complex conformational space, which arises from the rotational freedom around several single bonds.

The primary goal of conformational sampling for this molecule is to identify the low-energy conformations and the energy barriers that separate them. nih.govarxiv.org The key dihedral angles that define the conformation of this compound are the rotation of the ethyl group, the rotation of the entire 2-ethylphenyl group relative to the guanidine moiety, and the internal rotations within the guanidine group itself.

MD simulations can be used to generate a population of conformers, which can then be clustered based on their structural similarity. nih.gov The relative populations of these clusters at a given temperature provide an estimate of their thermodynamic stability. The results of such simulations are often visualized using Ramachandran-like plots for the key dihedral angles, showing the energetically favorable regions.

Table 1: Key Dihedral Angles and Expected Rotational Barriers for this compound

| Dihedral Angle | Description | Expected Rotational Barrier (kcal/mol) | Notes |

| C(phenyl)-C(phenyl)-C(ethyl)-C(methyl) | Rotation of the ethyl group | 3-5 | Typical for ethyl groups attached to a phenyl ring. |

| C(ortho)-C(ipso)-N-C(guanidinium) | Rotation of the phenyl ring | 10-20 | The ortho-ethyl group significantly increases this barrier compared to unsubstituted phenylguanidine due to steric hindrance. This value is an estimation based on similar ortho-substituted systems. mdpi.com |

| N-C-N-H (within guanidine) | Guanidine group internal rotation | ~8-12 | This rotation is crucial for hydrogen bond directionality. |

The values in this table are representative and are based on general principles of conformational analysis and data from analogous molecular systems. Specific values for this compound would require dedicated quantum mechanical calculations.

Computational Prediction of Supramolecular Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. tandfonline.com The guanidinium group is a well-known motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.org Computational methods are widely used to predict and analyze these non-covalent interactions, which are fundamental to the formation of larger molecular assemblies. researchgate.net

For this compound, the guanidine moiety is the primary site for hydrogen bonding. The protonated guanidinium cation can act as a multiple hydrogen bond donor, readily interacting with hydrogen bond acceptors. Theoretical studies on guanidinium and its derivatives have shown that it can form stable complexes with various anions and neutral molecules through a network of N-H···A (where A is an acceptor atom like O or N) hydrogen bonds. acs.org

The most common and stable hydrogen bonding pattern for the guanidinium group involves a bidentate interaction, where two N-H groups from the same guanidinium ion bind to two acceptor sites on another molecule. This often leads to the formation of dimeric structures or extended one-dimensional chains in the solid state. Computational models can predict the geometry and energy of these interactions.

Computational techniques such as Density Functional Theory (DFT) with dispersion corrections are often employed to accurately model these weak interactions. rsc.org The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are also used to characterize the nature and strength of the hydrogen bonds and other non-covalent contacts. ruc.dk

Table 2: Predicted Supramolecular Interaction Modes for this compound

| Interaction Type | Description | Estimated Interaction Energy (kcal/mol) | Key Features |

| N-H···N Hydrogen Bond | Dimer formation between two guanidine groups. | -8 to -15 (per dimer) | Strong, directional, and often forms a cyclic R2,2(8) graph set motif. |

| N-H···O/N Hydrogen Bond | Interaction with a solvent or other acceptor molecule. | -3 to -8 | Important for solubility and crystal packing with other components. |

| π-π Stacking | Interaction between two phenyl rings. | -1 to -3 | Influenced by the ortho-ethyl substituent, likely leading to a slipped-parallel or T-shaped arrangement. |

| C-H···π Interaction | Interaction of an ethyl C-H with a neighboring phenyl ring. | -0.5 to -1.5 | A weaker, but potentially significant, contributor to overall stability. |

These energy values are illustrative and based on computational studies of similar guanidinium and aromatic systems. The actual interaction energies will depend on the specific geometric arrangement and the chemical environment. mdpi.com

Reactivity Profiles and Mechanistic Studies

Investigation of Acid-Base Properties and their Influence on Reactivity

The most prominent feature of guanidines is their high basicity. Unsubstituted guanidine (B92328) is one of the strongest organic bases in aqueous solution, with a pKₐ value for its conjugate acid (the guanidinium (B1211019) ion) of approximately 13.6. This strong basicity arises from the exceptional resonance stabilization of the protonated form, the guanidinium cation, where the positive charge is delocalized symmetrically over all three nitrogen atoms.

In 1-(2-ethylphenyl)guanidine, the substitution on one of the nitrogen atoms with a 2-ethylphenyl group is expected to modulate this basicity. The influence of aryl substituents on the pKₐ of guanidines has been a subject of study. acs.org Generally, attaching an aryl group to a guanidine nitrogen atom reduces the basicity compared to alkyl-substituted or unsubstituted guanidines. This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbons of the phenyl ring and potential delocalization of one of the nitrogen lone pairs into the aromatic system, which competes with the delocalization within the guanidine core itself.

The 2-ethyl group on the phenyl ring introduces further complexity. An ethyl group is typically electron-donating through an inductive effect, which would be expected to slightly increase the electron density on the phenyl ring and, consequently, on the attached nitrogen atom, thereby increasing the basicity compared to an unsubstituted phenylguanidine. However, the ortho position of the ethyl group also imparts a significant steric effect. This steric hindrance could force the phenyl ring out of planarity with the guanidine moiety, potentially disrupting the delocalization of the nitrogen lone pair into the ring. This disruption would, in turn, make the lone pair more available for protonation, leading to an increase in basicity relative to a planar phenylguanidine. The precise pKₐ of this compound would be determined by the balance of these electronic and steric factors.

The basicity of this compound is crucial to its reactivity, particularly in its role as a catalyst, where it can act as a Brønsted base to deprotonate acidic pro-nucleophiles. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of pKₐ Values for Representative Guanidinium Ions This table presents experimental pKₐ values for related compounds to illustrate the effect of substitution on guanidine basicity. A specific experimental value for this compound is not readily available in the cited literature.

| Compound | pKₐ of Conjugate Acid | Reference |

| Guanidine | 13.6 | |

| Phenylguanidine | Lower than 13.6 (Typical) | mdpi.com |

| 1-Methylguanidine | ~13.8 | organicchemistrydata.org |

Electrophilic and Nucleophilic Reactivity of the Guanidine Core

The guanidine functional group exhibits dual reactivity. In its neutral form, it is a potent nucleophile. The nitrogen atoms, particularly the unsubstituted ones in this compound, possess lone pairs of electrons and can readily attack electrophilic centers. Guanidines are known to participate in nucleophilic addition reactions, such as the aza-Michael addition to activated olefins. nih.gov The nucleophilicity is enhanced by the electron-donating character of the other nitrogen atoms.

Conversely, when protonated, the resulting guanidinium ion displays electrophilic character. The central carbon atom of the guanidinium core is electron-deficient due to the pull from the three adjacent positively charged nitrogen atoms. This allows it to be attacked by strong nucleophiles, although this reactivity is less common than the nucleophilic character of the neutral form. More significantly, the N-H protons of the guanidinium ion are acidic and capable of forming strong hydrogen bonds. This hydrogen-bonding ability allows the guanidinium ion to act as a Brønsted acid and to activate electrophiles, making it a key component in many organocatalytic reactions. nih.gov

In this compound, the 2-ethylphenyl group can sterically hinder the approach of reactants to the adjacent nitrogen atom and potentially to the central carbon, thereby influencing the regioselectivity and rate of both nucleophilic and electrophilic attacks.

Fundamental Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies for this compound are not widely reported, the mechanisms of key reactions catalyzed by or involving N-aryl guanidines are well-documented and provide a strong basis for understanding its behavior.

Guanidines are effective organocatalysts for various carbon-carbon bond-forming reactions, including the Michael addition and the Henry (nitroaldol) reaction. nih.govrsc.org The general mechanism relies on the bifunctional nature of the guanidine/guanidinium system.

Michael Addition: In a typical guanidine-catalyzed Michael addition, the neutral guanidine acts as a Brønsted base, deprotonating a pro-nucleophile (e.g., a malonate ester or an oxindole). This generates a nucleophilic enolate and the protonated guanidinium catalyst. The guanidinium ion then acts as a Lewis acid or, more commonly, a hydrogen-bond donor, activating the Michael acceptor (an α,β-unsaturated carbonyl compound) by coordinating to the carbonyl oxygen. This activation lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack by the enolate. The reaction concludes with proton transfer from the guanidinium ion to the newly formed enolate, regenerating the neutral guanidine catalyst for the next cycle. rsc.org

Henry Reaction: The mechanism for the Henry reaction is analogous. wikipedia.orgorganic-chemistry.org this compound, acting as a base, would deprotonate a nitroalkane to form a nitronate anion. wikipedia.org The resulting guanidinium ion then forms hydrogen bonds with the aldehyde, activating its carbonyl group for nucleophilic attack by the nitronate. This dual activation by the chiral guanidinium ion is often exploited in asymmetric catalysis to control the stereochemical outcome of the reaction. nih.gov The final β-nitro alkoxide is then protonated by the guanidinium ion to yield the product and regenerate the catalyst.

N-Aryl guanidines can participate directly as reactants in various addition and condensation reactions. The nucleophilic nitrogen atoms can react with electrophiles. For instance, guanidines are known to react with isothiocyanates to form thioureas, which can be further elaborated into other heterocyclic systems. mdpi.com

Condensation reactions with bifunctional electrophiles are also a hallmark of guanidine chemistry, leading to the formation of various nitrogen-containing heterocycles. For example, the reaction of a guanidine with a β-dicarbonyl compound and an aldehyde in a multicomponent reaction can yield substituted pyrimidines. researchgate.net While the specific outcomes with this compound would depend on the reaction conditions and the steric hindrance imposed by the 2-ethylphenyl group, its participation in such cyclocondensation reactions is highly probable.

Applications in Chemical Sciences

Catalysis and Organocatalysis

Guanidines are recognized for their strong basicity and unique hydrogen-bonding capabilities, making them powerful organocatalysts. rsc.orgnih.gov The phenylguanidine unit is frequently incorporated into more complex, chiral scaffolds to induce stereoselectivity in a variety of chemical transformations.

Exploration as an Organocatalyst in Asymmetric Synthesis

The true potential of the phenylguanidine core is realized when it is integrated into chiral molecules designed for asymmetric synthesis. These catalysts create a specific three-dimensional environment that directs reacting molecules to form one enantiomer (a non-superimposable mirror image) preferentially over the other.

Chiral guanidines containing substituted phenyl groups have proven to be highly effective in promoting key carbon-carbon bond-forming reactions, such as the Michael addition and the Henry (nitroaldol) reaction. nih.gov

In the Michael Addition , a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral guanidine (B92328) catalysts facilitate this reaction with high enantioselectivity, yielding products with excellent stereocontrol. For instance, the addition of various nucleophiles to acceptors like vinyl ketones or maleimides can be achieved with high yields and enantiomeric excesses (ee) often exceeding 90%. researchgate.netresearchgate.netrsc.org

The Henry Reaction involves the addition of a nitroalkane to an aldehyde or ketone. buchler-gmbh.com Axially chiral guanidines, which often feature binaphthyl backbones with substituted phenyl groups, have been successfully employed as Brønsted base catalysts for this transformation. mdpi.com These catalysts can achieve both high diastereoselectivity and enantioselectivity in the synthesis of valuable β-nitro alcohols, which are precursors to amino alcohols. uni.luuwindsor.ca

Table 1: Representative Performance of Chiral Phenylguanidine-Type Catalysts in Asymmetric Reactions

| Reaction Type | Reactants | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Michael Addition | Glycine imine + α,β-Unsaturated isoxazole | Chiral Cyclopropenimine | up to 97% | up to 98% |

| Michael Addition | α,α-Disubstituted aldehyde + Maleimide | Chiral Primary Amine-Guanidine | 85-99% | 90-99% |

| Henry (Nitroaldol) Reaction | Nitroethane + Aromatic aldehyde | Axially Chiral Guanidine | 75-95% | up to 94% |

| Aza-Henry Reaction | N-Boc imine + Nitroalkane | Tethered Bisguanidine | Good | up to 77% |

The catalytic activity of guanidines stems from their dual functionality. As strong organic bases (Brønsted bases), they readily abstract a proton from a pronucleophile (e.g., a nitroalkane or a malonate ester) to generate a reactive anion. nih.govnih.govwisc.edu

Upon protonation, the guanidine is converted into a guanidinium (B1211019) cation. This cation is not merely a spectator ion; it actively participates in the catalytic cycle. The N-H protons of the guanidinium ion can form strong hydrogen bonds with the electrophile (e.g., an aldehyde or enone), activating it towards nucleophilic attack. This mode of action is known as Brønsted acid catalysis . mdpi.com

Furthermore, computational and experimental studies have revealed that the central carbon atom of the guanidinium ion is electron-deficient and can act as a Lewis acid . researchgate.netdoaj.org It can form a stabilizing electrostatic interaction with an anionic nucleophile or a Lewis basic site on the electrophile. semanticscholar.org This unconventional bifunctional Brønsted-Lewis acid activation mode is a key feature that contributes to the high efficiency of many guanidine-catalyzed reactions. nih.gov

Applications in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). alfa-chemistry.com A phase-transfer catalyst transports one reactant across the phase boundary to react with the other. wikipedia.org

Guanidinium salts, the protonated forms of guanidines like 1-(2-Ethylphenyl)guanidine, are effective phase-transfer catalysts. rsc.org When a chiral guanidine is used, its corresponding guanidinium salt can be employed for asymmetric phase-transfer catalysis. These lipophilic cations can form an ion pair with an anion from the aqueous phase (e.g., hydroxide, cyanide, or an enolate). This ion pair is soluble in the organic phase, allowing the anion to react with an organic substrate. This methodology is valued for its operational simplicity and reduced need for anhydrous or polar aprotic solvents. nih.govcore.ac.uk

Role as Ligands in Coordination Chemistry

The nitrogen atoms of the guanidine functionality are excellent donors, enabling them to act as ligands that bind to metal ions to form coordination complexes. researchgate.netresearchgate.net The electronic and steric properties of the guanidine ligand can be fine-tuned by changing the substituents on the nitrogen atoms, which in turn influences the properties and reactivity of the resulting metal complex. researchgate.netnih.gov

Phenylguanidine derivatives can be used to synthesize a wide array of metal complexes with diverse structures and applications. The synthesis typically involves reacting the guanidine ligand with a suitable metal salt precursor in an appropriate solvent. mdpi.comnih.gov

These ligands can coordinate to metals in various ways, most commonly as monodentate ligands through the imine nitrogen or as bidentate, chelating ligands if another donor group is present in the molecule. rsc.org For example, guanidine-phenolate and guanidine-phosphine hybrid ligands have been used to create complexes with transition metals like titanium, zirconium, copper, silver, and gold. rsc.orgnih.gov

The resulting complexes are thoroughly characterized to determine their structure and properties. Common characterization techniques include:

Infrared (IR) Spectroscopy: Used to observe changes in the vibrational frequencies of the C=N and N-H bonds upon coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the ligand's atoms in diamagnetic complexes.

Magnetic Susceptibility Measurements and Electron Spin Resonance (ESR): Used for paramagnetic complexes to determine the electronic state of the metal ion. researchgate.net

Table 2: Example of a Characterized Metal Complex with a Phenylguanidine-Type Ligand

| Complex | Metal Center | Ligand | Coordination Mode | Characterization Highlights |

|---|---|---|---|---|

| [Cu(P,N-ligand)₂]BF₄ | Copper(I) | N''-[2-(diphenylphosphino)phenyl]-N,N'-diisopropylguanidine | P,N-chelate | Confirmed P,N-chelation. Studied as a precatalyst in gold-mediated organic reactions. rsc.org |

| (BBNPDPtBu)Zn(NH₂)₂ | Zinc(II) | Borane-appended pyridine(dipyrazole) | Tridentate N,N,N-pincer with Lewis acid interaction | Characterized by X-ray diffraction and NMR; shows a 5-coordinate square pyramidal geometry. nih.gov |

Mechanistic Studies of Catalytic Cycles in Metal-Catalyzed Reactions

The guanidine functional group is a potent ligand for a variety of metal centers, and its derivatives have found increasing use in catalysis. The N-aryl substitution in this compound is expected to modulate the electronic properties of the guanidine unit, influencing its coordination chemistry and the reactivity of the resulting metal complexes. Aryl guanidines can act as ancillary ligands that stabilize the metal center, thereby influencing the kinetics and selectivity of catalytic transformations.

In metal-catalyzed cross-coupling reactions, for instance, guanidine ligands can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electron-donating nature of the guanidinium group can enhance the electron density at the metal center, which can, in turn, promote the oxidative addition of substrates. Conversely, the steric bulk introduced by the 2-ethylphenyl group could influence the coordination sphere of the metal, potentially leading to higher selectivity in certain reactions.

Table 1: Potential Roles of this compound as a Ligand in Metal-Catalyzed Reactions

| Catalytic Step | Potential Influence of this compound Ligand |

| Oxidative Addition | The electron-donating nature of the guanidinium group may enhance the rate of oxidative addition by increasing the electron density on the metal center. |

| Transmetalation | The steric profile of the 2-ethylphenyl group could influence the approach of the transmetalating agent, potentially affecting the efficiency and selectivity of this step. |

| Reductive Elimination | The ligand's electronic properties can impact the ease of reductive elimination, thereby influencing the turnover frequency of the catalyst. |

| Ligand Dissociation/Association | The coordination strength of the guanidine moiety will determine its lability, a key factor in creating vacant coordination sites for substrate binding. |

Supramolecular Chemistry and Molecular Recognition

The guanidinium group is a superb hydrogen-bond donor, capable of forming multiple, charge-assisted hydrogen bonds. This characteristic makes guanidinium-containing molecules, including this compound, highly promising candidates for applications in supramolecular chemistry and molecular recognition.

Development as Host Molecules in Host-Guest Chemistry

The planar, rigid structure of the phenyl ring combined with the hydrogen-bonding capabilities of the guanidinium group provides a scaffold for the design of host molecules. This compound could potentially encapsulate small organic molecules or ions within a defined cavity or cleft, driven by a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. The ethyl group on the phenyl ring could further contribute to the formation of a hydrophobic pocket, enhancing the binding of nonpolar guests. The design of such host-guest systems is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery. nih.gov

Anion Recognition and Binding Studies

The positively charged guanidinium ion is an excellent motif for the recognition and binding of anions. The planar geometry of the guanidinium group, with its multiple N-H donors, allows for complementary binding to various anions, including carboxylates, phosphates, and halides. The affinity and selectivity of anion binding can be tuned by modifying the substituents on the guanidine core. In the case of this compound, the aryl substituent would influence the electronic properties and steric accessibility of the binding site.

Anion recognition is a highly active area of research due to the importance of anions in biological and environmental systems. The development of synthetic receptors for anions is crucial for applications such as ion-selective electrodes, environmental monitoring, and the transport of anions across biological membranes.

Table 2: Representative Anion Binding Constants for Aryl Guanidinium Derivatives in DMSO-d6

| Anion | Aryl Guanidinium Derivative | Binding Constant (Ka, M-1) |

| Acetate | N,N'-diphenylguanidinium | 1.5 x 104 |

| Benzoate | N,N'-diphenylguanidinium | 8.7 x 103 |

| Dihydrogen Phosphate (B84403) | N,N'-diphenylguanidinium | 2.1 x 105 |

| Chloride | N,N'-diphenylguanidinium | 1.2 x 102 |

Note: This data is illustrative and represents the binding affinities of a related aryl guanidinium compound. The binding constants for this compound may vary.

Investigations of Self-Assembly Phenomena and Directed Architectures

The directional nature of the hydrogen bonds formed by the guanidinium group can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. This compound, with its combination of a planar aromatic ring and a hydrogen-bonding moiety, could self-assemble into various structures, such as tapes, rosettes, or more complex three-dimensional networks. The ethyl group could play a role in modulating the packing of the molecules in the solid state, potentially leading to the formation of porous materials. The study of these self-assembly processes is fundamental to the development of new materials with tailored properties.

Design of Hydrogen Bonding Receptors and Frameworks

Building on the principles of anion recognition and self-assembly, aryl guanidines can be used as building blocks for the construction of more complex hydrogen-bonded receptors and frameworks. By incorporating multiple guanidinium groups into a larger molecular scaffold, it is possible to create receptors with high affinity and selectivity for specific guest molecules. Furthermore, the self-assembly of these molecules can lead to the formation of porous crystalline materials, known as hydrogen-bonded organic frameworks (HOFs). These materials have potential applications in gas storage, separation, and catalysis. The structural features of this compound make it a viable component for the bottom-up construction of such functional supramolecular systems.

Materials Science Potential

The unique properties of the guanidinium group also lend themselves to applications in materials science. Guanidinium-functionalized materials have shown promise in a variety of fields, from biomedical devices to advanced polymers.

Guanidinium-containing polymers have been investigated for their antimicrobial properties. The positive charge of the guanidinium group allows these polymers to interact with and disrupt the negatively charged cell membranes of bacteria. A polymer incorporating the this compound moiety could potentially exhibit antimicrobial activity.

Furthermore, the strong intermolecular interactions mediated by the guanidinium group can be harnessed to create robust and self-healing materials. The reversible nature of hydrogen bonds allows for the dissipation of energy and the reformation of bonds after damage. The incorporation of this compound into a polymer backbone could therefore lead to materials with enhanced toughness and reparability.

In the realm of functional organic materials, guanidinium-based ionic liquids have been synthesized and characterized. researchgate.net These materials exhibit interesting properties such as high thermal stability and tunable solubility. This compound could serve as a precursor for the synthesis of novel ionic liquids with potential applications as electrolytes, catalysts, or green solvents.

Table 3: Potential Materials Science Applications of this compound Derivatives

| Application Area | Potential Role of this compound Moiety |

| Antimicrobial Materials | The cationic guanidinium group can interact with bacterial cell membranes, leading to antimicrobial activity. |

| Self-Healing Polymers | The reversible hydrogen-bonding capabilities of the guanidinium group can be used to create materials that can repair themselves after damage. |

| Ionic Liquids | As a precursor to guanidinium salts, it can be used to synthesize ionic liquids with tunable properties for various applications. |

| Organic Frameworks | The directional hydrogen bonding can be utilized to construct porous organic frameworks for gas storage and separation. |

Integration into Functional Polymeric Materials

The guanidine moiety is a valuable building block in polymer science, prized for imparting properties such as high basicity, strong hydrogen-bonding capability, and a positive charge at physiological pH. digitellinc.comwikipedia.org Guanidine-based polymers have been synthesized for a range of applications, including as antimicrobial agents, where the cationic guanidinium group interacts with and disrupts negatively charged bacterial membranes. acs.org Other applications include the development of resins and "molecular glues" due to the strong, non-covalent interactions the guanidine group can form. ineosopen.org

In this context, this compound could serve as a functional monomer. Its incorporation into a polymer backbone would introduce:

Cationic Centers: The guanidine group, which is protonated at neutral pH, would create a polycationic material. wikipedia.org

Hydrophobic Moieties: The 2-ethylphenyl group would increase the hydrophobicity of the polymer, potentially influencing its solubility, self-assembly properties, and interactions with nonpolar surfaces or molecules. researchgate.net

Adhesion and Binding: The combination of electrostatic and hydrophobic characteristics could make resulting polymers useful as coatings or additives where adhesion to varied surfaces is required.

The specific placement of the ethyl group at the ortho position of the phenyl ring could introduce steric effects, influencing polymer chain packing and the accessibility of the guanidine group for interactions.

Applications in Non-Linear Optics (if relevant)

Non-linear optical (NLO) materials interact with high-intensity light to produce light of new frequencies, a property dependent on molecular structure, particularly the presence of electron donor-acceptor systems within a π-conjugated framework. dtic.milamericanpharmaceuticalreview.com While a wide variety of organic molecules have been investigated for NLO properties, a review of the current literature does not indicate that guanidine derivatives, including this compound, are a focus of research in this area. Therefore, applications in non-linear optics are not considered relevant at this time.

Fundamental Chemical Biology Studies (Molecular Mechanism Focused)

The guanidinium group is of paramount importance in biology, being the functional component of the amino acid arginine. encyclopedia.pub Its planar, charge-delocalized structure allows it to act as a multi-directional hydrogen bond donor, forming stable, specific interactions with negatively charged groups like phosphates and carboxylates. researchgate.net Consequently, synthetic guanidine-containing molecules are widely used to probe and understand biological recognition events.

Investigations of Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Substituted guanidines are known to interact with a host of biological macromolecules. The nature of these interactions is dictated by a balance of electrostatic forces, hydrogen bonding, and hydrophobic effects.

Enthalpy (ΔH): For guanidinium compounds, binding to targets like the phosphate backbone of DNA or carboxylate-rich pockets in proteins is often enthalpy-driven. nih.govacs.org This is due to the formation of strong, favorable hydrogen bonds and electrostatic interactions that release energy.

Entropy (TΔS): The binding process can be entropically favored by the release of ordered water molecules from the surfaces of both the ligand and the macromolecule. nih.govacs.org The hydrophobic 2-ethylphenyl group would significantly contribute to this effect.

Isothermal titration calorimetry (ITC) is a key technique used to directly measure the enthalpy of binding, allowing for the calculation of a complete thermodynamic profile. nih.govnih.gov While no specific data exists for this compound, the table below presents findings for related compounds to illustrate the nature of these interactions.

| Compound Class | Macromolecule Target | Binding Constant (Ka) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |

| Cationic Groove Binder | DNA | (2.1 ± 0.9) × 10⁴ M⁻¹ | +1.3 ± 0.4 | +7.2 ± 1.5 | Entropy |

| Multivalent DNA Binder | DNA | 3.6 × 10⁵ M⁻¹ | -7.07 | - | Enthalpy |

| Heterocyclic Dications | DNA | ~10⁷ M⁻¹ | Negative | Variable | Enthalpy |

This table is illustrative, compiled from data on various DNA binding agents to show representative thermodynamic profiles. Data sourced from multiple studies. nih.govacs.orgnih.gov

The kinetics of binding, describing the association (k_on) and dissociation (k_off) rates, are also critical. The strong, multi-point interactions typical of the guanidinium group can lead to slower dissociation rates, resulting in longer residence times of the ligand on its target. diva-portal.org

The molecular recognition capabilities of this compound would be bimodal, stemming from its two key structural features:

The Guanidinium Headgroup: At physiological pH, the guanidinium group is protonated and positively charged. wikipedia.org This planar cation is an excellent hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds with acceptors like the phosphate oxygen atoms in the DNA/RNA backbone or the carboxylate side chains of aspartate and glutamate (B1630785) residues in proteins. researchgate.netrsc.org This electrostatic interaction is a primary driver for binding to negatively charged pockets on macromolecular surfaces. researchgate.net

The 2-Ethylphenyl Tail: This nonpolar group provides a hydrophobic surface that can engage in van der Waals or cation-π interactions. researchgate.netnih.gov When binding to proteins, this group could interact favorably with hydrophobic pockets or aromatic amino acid side chains. nih.gov In the context of DNA, it could lie within the minor groove, where its hydrophobicity would contribute to binding affinity through the displacement of water molecules. The ethyl substituent adds bulk and flexibility, potentially influencing sequence or structural selectivity.

Development as Chemical Probes for Fundamental Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function within complex biological systems. nih.gov Guanidine-based compounds are attractive scaffolds for developing such probes. nih.gov

This compound could serve as a foundational structure for a chemical probe targeting pathways involving arginine recognition. For instance, enzymes that process arginine or proteins that recognize arginine-containing motifs could be targeted. The phenyl ring offers a convenient site for chemical modification, allowing for the attachment of reporter groups such as:

Fluorophores: To enable visualization of the target's location and dynamics in cells via fluorescence microscopy.

Biotin tags: For affinity purification and identification of binding partners (pull-down assays).

Photo-crosslinkers: To permanently link the probe to its target upon UV irradiation, facilitating target identification.

By developing derivatives of this compound, researchers could create tools to investigate the roles of specific proteins in cellular signaling, metabolism, or gene regulation. unicamp.brnih.gov

Future Research Directions and Open Challenges

Advancements in Synthetic Efficiency and Scalability

While classical methods for synthesizing multisubstituted guanidines are established, there is a persistent demand for more efficient, scalable, and sustainable synthetic approaches. rsc.org Future research should focus on developing novel catalytic systems that can construct the 1-(2-ethylphenyl)guanidine core with high atom economy and under milder conditions. Current efficient methods often involve the catalytic guanylation of amines with carbodiimides, utilizing catalysts like ZnEt₂. mdpi.com However, challenges related to precursor availability and the steric hindrance imposed by the 2-ethylphenyl group may necessitate new strategies. google.comgoogleapis.com

Key areas for advancement include:

Transition-Metal Catalysis: Exploring a broader range of transition metals beyond palladium and iridium could lead to more cost-effective and selective catalytic processes for C-N bond formation. rsc.orgnih.gov

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.

Green Chemistry Approaches: Investigating syntheses that minimize hazardous solvents and reagents, and reduce waste generation, will be crucial for the environmentally responsible production of this and related guanidine (B92328) compounds. organic-chemistry.org

Deeper Elucidation of Complex Reaction Mechanisms and Catalytic Pathways

A fundamental understanding of the reaction mechanisms involving this compound is essential for its rational application in catalysis and synthesis. The electronic nature of the aryl substituent is known to modulate the reactivity of guanidines; for example, arylguanidines and alkylguanidines exhibit different behaviors when interacting with heme-dioxygen complexes. nih.gov The precise influence of the 2-ethyl group on the electronic distribution, basicity, and nucleophilicity of the guanidine core requires detailed investigation.

Future research should employ a combination of experimental and computational methods to:

Conduct Kinetic Studies: Perform detailed kinetic analyses of reactions catalyzed by this compound to determine rate laws, activation parameters, and catalyst resting states. A study on the base-catalyzed cyclization of related N-substituted l-(2-nitrophenyl)guanidines provides a methodological precedent for such investigations. researchgate.net

Utilize Computational Modeling: Employ Density Functional Theory (DFT) and other computational tools to map potential energy surfaces, identify transition states, and visualize orbital interactions for reactions involving this compound. This can provide invaluable insight into the catalytic cycle and the role of the ortho-substituent.

Spectroscopic Analysis of Intermediates: Use advanced spectroscopic techniques (e.g., in-situ IR, NMR) to detect and characterize transient intermediates in catalytic reactions, providing direct evidence for proposed mechanistic pathways.

Rational Design of Novel Guanidine-Based Architectures with Tunable Reactivity

The modular nature of the guanidine scaffold presents a significant opportunity for the rational design of new molecules with tailored properties. mdpi.comresearchgate.net By systematically modifying the structure of this compound, it is possible to fine-tune its steric and electronic characteristics to achieve specific functions. The basicity and reactivity of guanidines are highly dependent on their substitution pattern. sci-hub.se

Open challenges and design strategies include:

Substitution on the Aromatic Ring: Introducing electron-withdrawing or -donating groups onto the phenyl ring can modulate the pKa of the guanidine moiety, thereby tuning its catalytic activity.

Modification of Guanidine Nitrogens: Attaching different functional groups or chiral auxiliaries to the guanidine nitrogen atoms can create novel organocatalysts for asymmetric synthesis. nih.gov The synthesis of photoswitchable guanidine catalysts by incorporating photochromic moieties represents an innovative approach to controlling catalytic activity with external stimuli. beilstein-journals.org

Development of Bifunctional Catalysts: Incorporating a second functional group (e.g., a hydrogen-bond donor like thiourea) onto the this compound framework could lead to bifunctional catalysts capable of activating both electrophile and nucleophile in a reaction.

Expanded Exploration of Catalytic and Supramolecular Applications

The strong basicity and hydrogen-bonding capabilities of guanidines make them versatile platforms for both catalysis and supramolecular chemistry. sci-hub.sejst.go.jp While guanidines are known to catalyze a range of organic transformations, the specific applications of this compound remain to be explored.

Promising avenues for future investigation are:

Organocatalysis: Investigating the efficacy of this compound and its chiral derivatives as catalysts for reactions such as Michael additions, Henry reactions, and ring-opening polymerizations. beilstein-journals.orgresearchgate.net The steric bulk of the 2-ethyl group may offer unique stereochemical control.

Ligand Development: Utilizing this compound as a ligand in organometallic chemistry could lead to novel metal complexes with unique reactivity, potentially applicable in areas like polymerization or cross-coupling reactions. encyclopedia.pub

Supramolecular Chemistry: The protonated guanidinium (B1211019) form is an excellent hydrogen-bond donor, capable of strong and specific recognition of anions like carboxylates and phosphates. sci-hub.se This property can be harnessed to construct complex supramolecular architectures, sensors for anionic species, or phase-transfer catalysts. nih.gov

New Avenues in Fundamental Chemical Biology Research at the Molecular Level

The guanidinium group is a privileged structure in biology, most notably in the side chain of the amino acid arginine, where it plays a critical role in molecular recognition and catalysis. nih.gov Guanidinium-rich molecules are known to facilitate transport across cell membranes. acs.orgnih.gov The aryl-guanidino motif, in particular, is of interest for its ability to interact with nucleic acids. mdpi.com

Future research on this compound in this context could pioneer new directions:

Molecular Probes: Using this compound as a structural scaffold to develop molecular probes for studying anion recognition by proteins. The 2-ethylphenyl group provides a unique spectroscopic and steric handle to investigate binding pockets.

DNA/RNA Binding: Exploring the interactions of this compound and its derivatives with different nucleic acid structures, such as G-quadruplexes. mdpi.com The aromatic moiety can participate in π-stacking interactions, while the guanidinium group interacts with the phosphate (B84403) backbone, and the rational design of such derivatives could lead to novel therapeutic agents.

Enzyme Inhibition: Given that aryl and alkyl guanidines show differential effects on nitric oxide synthases (NOS), this compound could be investigated as a selective inhibitor for this or other enzyme families. nih.gov Its specific substitution pattern may confer selectivity for certain enzyme isoforms.

Biomimetic Systems: The compound could serve as a simple model system to understand the fundamental non-covalent interactions (e.g., cation-π, hydrogen bonding) that govern biological processes, such as protein folding and substrate binding. mdpi.com

Q & A

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.